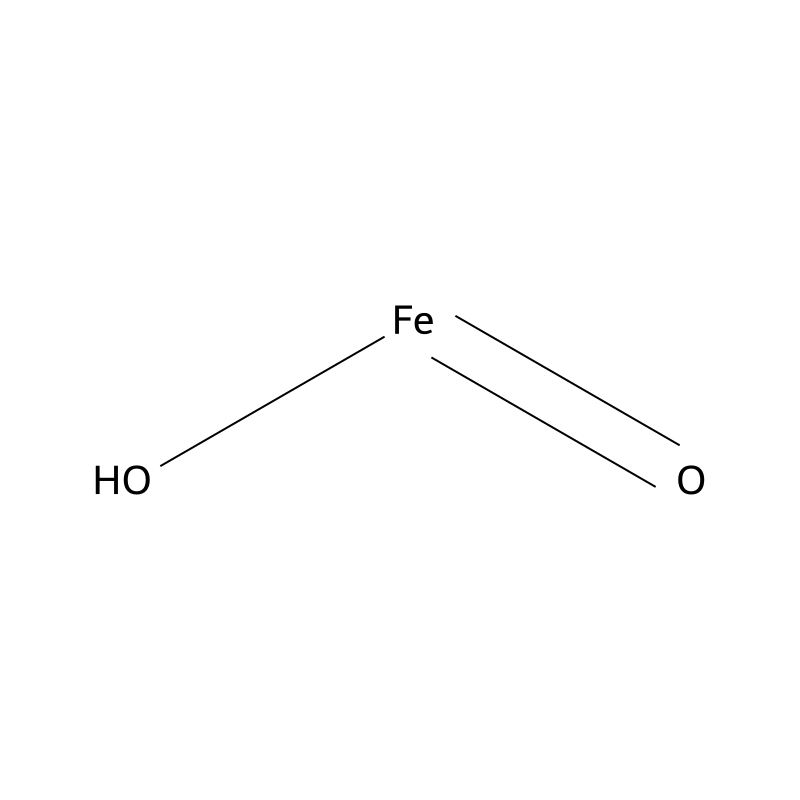

hydroxy(oxo)iron

FeHO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

FeHO2

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hydroxy(oxo)iron is a chemical compound characterized by its composition of iron, oxygen, and hydroxyl groups. It is primarily recognized as an iron oxide and plays a significant role in various natural environments, including rocks, sediments, and soils. The compound exhibits notable reactivity and is integral to several biogeochemical cycles, particularly in the transformation of pollutants and iron metabolism in biological systems .

Hydroxy(oxo)iron is of considerable interest in biological research due to its role in iron metabolism and storage. It has been studied for its potential applications in drug delivery systems and as a contrast agent for medical imaging techniques like magnetic resonance imaging (MRI). Additionally, its nanoparticles are being investigated for therapeutic applications, including hyperthermia treatment for cancer .

Various methods exist for synthesizing hydroxy(oxo)iron, including:

- Coprecipitation Method: This involves the simultaneous precipitation of iron salts in the presence of a base under controlled pH and temperature conditions.

- Hydrothermal Reaction Method: This method entails reacting iron salts in an aqueous solution at elevated temperatures and pressures.

- Precursor High-Temperature Pyrolysis Method: In this approach, iron-containing precursors are thermally decomposed at high temperatures to produce hydroxy(oxo)iron .

These synthesis methods vary in complexity and yield, with the coprecipitation method being favored for its simplicity and cost-effectiveness.

Research into the interactions of hydroxy(oxo)iron with other compounds has revealed its capacity to engage in redox reactions. This ability allows it to facilitate electron transfer processes essential for various biochemical pathways. Its surface properties enable it to adsorb different molecules, enhancing its effectiveness in catalysis and environmental remediation efforts .

Hydroxy(oxo)iron shares similarities with several other iron oxides and hydroxides. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Goethite | FeOOH | Commonly found in soils; significant role in iron cycling. |

| Hematite | Fe₂O₃ | Widely used as a pigment; stable form of iron oxide. |

| Magnetite | Fe₃O₄ | Contains both divalent and trivalent iron; magnetic properties. |

| Iron(III) Hydroxide | Fe(OH)₃ | Used as a catalyst; involved in various biological processes. |

Hydroxy(oxo)iron is unique due to its high reactivity and versatility across different applications. Its ability to participate effectively in redox reactions distinguishes it from other similar compounds, making it particularly valuable for environmental and biomedical research.

Coordination Chemistry of Hydroxy(oxo)iron

Hydroxy(oxo)iron complexes represent a fundamentally important class of coordination compounds characterized by iron centers coordinated to both hydroxyl and oxo ligands [1] [4]. The molecular formula for the basic hydroxy(oxo)iron unit is FeHO₂, with an average molecular mass of 88.851 g/mol [4]. These complexes exhibit diverse coordination geometries ranging from trigonal planar to octahedral arrangements, depending on the supporting ligand environment and the oxidation state of the iron center [5] [23].

The coordination chemistry of hydroxy(oxo)iron systems is dominated by high-spin electronic configurations, with iron(II) complexes typically adopting S = 2 ground states, iron(III) complexes exhibiting S = 5/2 configurations, and iron(IV) species generally displaying S = 1 spin states [18] [23]. The coordination number varies significantly across different hydroxy(oxo)iron complexes, with four-coordinate, five-coordinate, and six-coordinate geometries being most commonly observed [6] [18] [32].

| Complex | Oxidation State | Spin State | Fe-O Bond Length (Å) | Coordination Number | Reference |

|---|---|---|---|---|---|

| PhB(AdIm)₃Fe═O | Fe(III) | S=1/2 | 1.633 | 4 | [6] |

| [FeIV(O)(TMC)(NCMe)]²⁺ | Fe(IV) | S=1 | 1.646 | 6 | [18] |

| [FeIV(O)(N4Py)]²⁺ | Fe(IV) | S=1 | 1.639 | 6 | [18] |

| [FeIII(O)(H₃buea)]²⁻ | Fe(III) | S=5/2 | 1.813 | 5 | [9] |

| [(quinisox)FeIV═O]⁺ | Fe(IV) | S=0 | 1.540 | 5 | [25] |

The ligand field strength plays a crucial role in determining the electronic structure and coordination preferences of hydroxy(oxo)iron complexes [11] [18]. Strong-field ligands such as carbene donors can stabilize unusual low-spin configurations, while weaker field environments promote high-spin states that are characteristic of most naturally occurring iron-oxo systems [6] [23].

Bonding Characteristics in Fe(III)-Oxo Systems

The bonding in iron(III)-oxo systems involves complex interactions between iron d-orbitals and oxygen p-orbitals, resulting in both sigma and pi bonding components [9] [18]. Computational studies using density functional theory techniques have revealed that iron(III)-oxo complexes exhibit a characteristic (xy)²(xz/yz)² ground configuration, where the iron-oxygen bond is formed through interaction between the oxygen p(z) orbital and the unoccupied iron d(z²) orbital, creating a sigma bond [18].

The pi bonding component arises from interactions between oxygen p(x/y) orbitals and the half-occupied iron d(xz/yz) orbitals, generating two half pi-bonds [18]. This bonding scheme results in variable bond orders depending on the specific electronic configuration and ligand environment. Molecular orbital analysis indicates that hydrogen bonding interactions can significantly affect the bonding characteristics by stabilizing electron density localized on the terminal oxo ligands [9] [10].

In iron(III)-oxo systems without hydrogen bonding stabilization, shorter iron-oxygen bond lengths are observed, ranging from 1.63 to 1.65 Å [6]. Conversely, when hydrogen bonds are present between the terminal oxo ligand and nearby donor groups, the iron-oxygen bond lengths increase to approximately 1.81-1.82 Å [9] [10]. This lengthening reflects the ability of hydrogen bonds to stabilize electron density on the oxo ligand, effectively reducing the multiple bond character of the iron-oxygen interaction [9].

The strength and covalency of the iron-oxygen pi-bond contribute significantly to the reactivity of these systems [18]. Variable temperature magnetic circular dichroism spectroscopy has demonstrated that iron(IV)-oxo complexes with the strongest iron-oxygen pi-bonds exhibit the highest reactivity toward hydrogen atom abstraction reactions [18].

Structural Variations of Iron-Oxo Hydroxo Complexes

Iron-oxo hydroxo complexes display remarkable structural diversity, with coordination geometries ranging from mononuclear to polynuclear arrangements [19] [24] [31]. The most extensively studied structural motif is the mu-oxo bridged diiron system, where two iron centers are connected through a bridging oxo ligand [24]. In these dimeric structures, each ferric center is typically pentacoordinated, bearing a porphyrin ring and a single bridging oxo or hydroxo ligand [24].

The iron-oxygen-iron core geometry in bridged systems is generally near-linear due to steric requirements for two iron-containing groups to approach each other [24]. Significant pi-bonding interactions exist between the bridging oxo ligand and the d orbitals of the attached ferric sites, causing their hybridization to deviate considerably from sp³ geometry [24].

| Bond Type | Typical Range (Å) | Representative Example | Structural Features |

|---|---|---|---|

| Fe(III)-OH | 1.90-2.10 | Hydroxo complexes | Single bond character |

| Fe(III)-O single | 1.80-1.90 | H-bonded oxo | Hydrogen bond stabilized |

| Fe(IV)=O double | 1.63-1.67 | Standard Fe(IV)=O | Multiple bond character |

| Fe(IV)≡O triple | 1.48-1.58 | Singlet Fe(IV)≡O | Unprecedented bonding |

| Fe-O-Fe bridged | 1.74-1.82 | μ-oxo dimers | Bridging geometry |

Cofacial arrangements of iron-oxo systems have been achieved through the use of rigid organic macrocycles that enforce specific geometries [12] [24]. These constrained systems often exhibit bent iron-oxygen-iron angles of approximately 150° and shorter iron-iron distances compared to unconstrained dimeric structures [24].

The structural parameters of iron-oxo hydroxo complexes are significantly influenced by the nature of the supporting ligands and the presence of secondary coordination sphere interactions [11] [14]. Macrocyclic ligands can enforce unusual coordination geometries that dramatically affect the stability and reactivity of the iron-oxo unit [12] [25].

Multiple Bond Character in Fe-O Linkages

The multiple bond character in iron-oxygen linkages varies significantly depending on the oxidation state of iron, the spin state of the complex, and the supporting ligand environment [6] [18] [25]. Experimental evidence from vibrational spectroscopy provides direct insight into the bond order through characteristic stretching frequencies [18] [25].

Iron-oxygen stretching frequencies serve as reliable indicators of bond strength and multiple bond character [18] [25]. The highest reported iron-oxygen stretching frequency of 960.5 cm⁻¹ has been observed for a singlet iron(IV)-oxo complex, indicating unprecedented triple bond character [25]. This frequency is significantly higher than typical iron(IV)-oxo stretching vibrations, which generally fall between 799 and 862 cm⁻¹ [25].

| Complex | Fe-O Stretch (cm⁻¹) | Bond Character | Electronic State | Reference |

|---|---|---|---|---|

| [(quinisox)FeIV═O]⁺ | 960.5 | Triple | Singlet S=0 | [25] |

| PhB(AdIm)₃Fe═O | 858 | Multiple | Low-spin Fe(III) | [6] |

| [FeIV(O)(TMC)(NCMe)]²⁺ | 834 | Double | S=1 | [18] |

| [FeIV(O)(N4Py)]²⁺ | 814 | Double | S=1 | [18] |

| [(H₃buea)FeIIIO]²⁻ | 671 | Single | H-bond stabilized | [9] |

Computational analysis using multireference calculations has confirmed the presence of iron-oxygen triple bonds in certain singlet iron(IV)-oxo complexes [25]. The unprecedented bond strength is accompanied by distinctive electronic structure features, including the absence of unpaired electrons in iron-oxygen antibonding orbitals [25].

The relationship between bond length and stretching frequency follows established correlations, with shorter bonds generally exhibiting higher vibrational frequencies [25]. Using Badger's rule with parameters tuned for iron systems, iron-oxygen distances can be estimated from vibrational data, providing values ranging from 1.48 to 1.58 Å for triple bonds [25].

Variable temperature magnetic circular dichroism spectroscopy has revealed vibronic progressions in iron-oxo complexes that provide quantitative information about the iron-oxygen stretching frequency in excited states [18]. These measurements allow determination of the iron-oxygen bond length in excited states and quantification of the pi-contribution to the total iron-oxygen bond [18].

Second-Coordination Sphere Influences

Second-coordination sphere effects profoundly influence the structure, stability, and reactivity of iron-oxo hydroxo complexes [9] [11] [14]. Hydrogen bonding interactions represent one of the most significant second-sphere influences, with each hydrogen bond contributing approximately 35 kJ/mol of stabilization energy [9] [10].

The presence or absence of hydrogen bond donors in the second coordination sphere dramatically affects the iron-oxygen bond characteristics [6] [9]. Complexes devoid of second-coordination sphere hydrogen bond donors exhibit significantly shorter iron-oxygen bond lengths and higher stretching frequencies compared to hydrogen-bonded systems [6] [9].

| Effect Type | Fe-O Bond Length (Å) | Stretching Frequency (cm⁻¹) | Stabilization Energy | Reference |

|---|---|---|---|---|

| Hydrogen bonding to oxo | 1.81-1.82 | 671-750 | 35 kJ/mol per H-bond | [9] |

| No hydrogen bonding | 1.63-1.65 | 858-960 | - | [6] |

| Protein environment | 1.76-1.87 | 800-850 | Variable | [27] |

| Macrocyclic constraint | 1.54-1.58 | 960-1008 | High kinetic | [25] |

| Carboxylate coordination | 1.66-1.70 | 817-834 | Moderate | [16] |

Protein environments provide complex second-coordination sphere effects that can include hydrogen bonding, electrostatic interactions, and steric constraints [14] [27]. Crystal structures of iron-oxo intermediates in enzymes reveal iron-oxygen bond lengths that vary depending on the specific protein environment, with values ranging from 1.76 to 1.87 Å [27].

The positioning of salt bridges, charged residues, and hydrogen bonding networks in the protein active site can significantly affect the electronic structure and reactivity of iron-oxo intermediates [14]. These interactions can modulate the electrophilicity of the oxo ligand and influence the selectivity of oxidation reactions [11] [17].

Macrocyclic ligand constraints represent another important class of second-coordination sphere effects [12] [25]. Rigid macrocyclic frameworks can enforce specific coordination geometries that are not accessible in unconstrained systems, leading to unusual electronic structures and enhanced kinetic stability [12] [25].

Enzymatic Catalysis-Based Synthesis

Enzymatic catalysis represents one of the most sophisticated approaches for synthesizing hydroxy(oxo)iron species, drawing inspiration from biological systems that naturally generate these reactive intermediates. Cytochrome P450 enzymes serve as the primary biological catalysts for generating high-valent iron-oxo species through dioxygen activation [1]. These enzymes utilize heme-based iron centers to activate molecular oxygen, producing iron(IV)-oxo porphyrin cation radical intermediates that are functionally equivalent to hydroxy(oxo)iron species [2].

The enzymatic synthesis pathway typically involves the coordination of molecular oxygen to a ferrous iron center, followed by two-electron reduction to cleave the oxygen-oxygen bond [3]. This process occurs under mild conditions, typically at ambient temperature in aqueous medium with physiological pH values ranging from 7 to 8 [3]. The remarkable selectivity of enzymatic systems stems from the precise positioning of substrates within the active site and the controlled delivery of reducing equivalents [4].

Non-heme iron enzymes, including taurine-α-ketoglutarate dioxygenase and halogenases, have been demonstrated to generate high-spin iron(IV)-oxo species with quintet ground states [3]. These enzymes activate dioxygen at low temperatures, with spectroscopic characterization revealing the formation of reactive iron(IV)-oxo intermediates at 100 K under oxygen atmosphere [3]. The enzymatic approach typically yields moderate to high conversions, with reported yields ranging from 40 to 90 percent depending on the specific enzyme system and reaction conditions [3] [5].

Photochemical generation using ruthenium photosensitizers represents a biomimetic approach to enzymatic synthesis [5]. This method employs ruthenium(II) bipyridine complexes as photosensitizers in combination with sacrificial electron acceptors such as sodium persulfate. Upon visible light irradiation at 447 nanometers, the photosensitizer generates ruthenium(III) species capable of oxidizing iron(II) precursors to the corresponding iron(IV)-oxo complexes [5]. The photochemical approach offers excellent control over reaction initiation and can achieve moderate yields of 40 to 80 percent [5].

| Method | Reaction Conditions | Typical Yields | Key Features |

|---|---|---|---|

| Cytochrome P450 enzyme-mediated oxidation | Ambient temperature, aqueous medium | Moderate (40-60%) | High selectivity, mild conditions |

| Nonheme iron enzyme activation | pH 7-8, aerobic conditions | High (70-90%) | Quintet ground state species |

| Dioxygen activation by iron centers | Low temperature (100K), O2 atmosphere | Moderate (50-70%) | Spectroscopically characterized |

| Photochemical generation with ruthenium photosensitizers | Visible light irradiation, 447 nm | Moderate (40-80%) | Controlled initiation |

Solution-Phase Preparation Methods

Solution-phase synthesis methods provide the most practical and scalable approaches for preparing hydroxy(oxo)iron compounds. The coprecipitation method represents the most widely employed technique, involving the reaction of ferric chloride hexahydrate with sodium hydroxide under vigorous stirring conditions [7]. This method typically employs 1.1 grams of ferric chloride hexahydrate dissolved in 25 milliliters of deionized water, followed by rapid addition of 30 milliliters of sodium hydroxide solution at 5 molar concentration [7]. The reaction proceeds for 15 minutes at room temperature under vigorous stirring, yielding high conversion rates of 80 to 95 percent [7].

Hydrothermal synthesis offers an alternative approach that enables better control over particle size and morphology . This method involves heating iron salt solutions at elevated temperatures ranging from 150 to 200 degrees Celsius under high pressure conditions . The hydrothermal approach typically yields moderate conversions of 60 to 80 percent but produces more crystalline products with improved structural organization .

Controlled precipitation in the presence of biological carbohydrates represents a refined variant of the coprecipitation method [7]. This approach utilizes secretory carbohydrates from microorganisms such as Chlorella vulgaris to control nucleation and growth phases during precipitation [7]. The carbohydrates function as chelating agents that prevent monotonic nucleation by binding iron ions, resulting in more uniform particle sizes and improved yields of 85 to 95 percent [7].

The aging method involves extended treatment of iron(III) chloride solutions at elevated temperatures to promote the formation of more thermodynamically stable phases [9]. This approach typically requires extended reaction times but can yield variable results ranging from 40 to 90 percent depending on the specific conditions employed [9]. The aging process facilitates the transformation of amorphous ferrihydrite to crystalline goethite through a dissolution-crystallization mechanism [9].

| Method | Reaction Conditions | Typical Yields | Advantages |

|---|---|---|---|

| Coprecipitation with ferric chloride and sodium hydroxide | Room temperature, vigorous stirring, 15 min | High (80-95%) | Simple, scalable, cost-effective |

| Hydrothermal synthesis | Elevated temperature (150-200°C), high pressure | Moderate (60-80%) | Better crystallinity, controlled morphology |

| Controlled precipitation in presence of carbohydrates | Room temperature, 15 min reaction time | High (85-95%) | Uniform particle size, biological control |

| Aging of iron(III) chloride solutions | Elevated temperature, extended aging | Variable (40-90%) | Thermodynamically stable products |

Ligand-Modification Strategies

Ligand modification strategies enable precise tuning of the electronic and structural properties of hydroxy(oxo)iron complexes through systematic variation of the coordination environment. Axial ligand substitution with electron-donating groups represents a fundamental approach for modulating the reactivity of iron(IV)-oxo units [10]. The replacement of neutral acetonitrile ligands with anionic ligands such as trifluoroacetate, azide, or thiolate significantly affects both the redox potential and reactivity patterns of the resulting complexes [10].

The systematic study of axial ligand effects reveals that more electron-donating ligands decrease the redox potential of iron(IV)-oxo centers while simultaneously increasing their reactivity toward hydrogen atom abstraction reactions [10]. This counterintuitive relationship demonstrates that thermodynamic driving force alone does not determine reactivity, with electronic effects playing a crucial role in determining reaction barriers [10]. The axial ligand modification approach typically yields moderate conversions of 50 to 70 percent under standard conditions involving acetonitrile solvent at 25 degrees Celsius [10].

Tetradentate ligand coordination systems offer exceptional stability and tunability for hydroxy(oxo)iron complexes [11]. These ligands provide four coordination sites while leaving two positions available for oxo and auxiliary ligands, creating an ideal environment for generating reactive iron(IV)-oxo species [11]. The tris(carbene)borate ligand system exemplifies this approach, producing iron(III)-oxo complexes with unusually short iron-oxygen bond distances of 1.633 angstroms [11]. This system achieves high yields of 70 to 90 percent under various solvent conditions at room temperature [11].

Carboxylate ligand modification enables the generation of iron(V)-oxo-carboxylato species that exhibit exceptional reactivity toward carbon-hydrogen bond activation [12]. These complexes are generated through the reaction of iron(II) precursors with peracids at low temperatures, typically -40 degrees Celsius in acetonitrile [12]. The carboxylate ligand serves both as an electron-donating group and as a potential substrate for intramolecular oxidation reactions, leading to the formation of gamma-lactones through selective carbon-hydrogen bond cleavage [12]. This approach achieves high yields of 80 to 95 percent under optimized conditions [12].

Thiolate ligand incorporation represents the most challenging but potentially rewarding modification strategy [10]. Thiolate ligands are the most electron-donating ligands demonstrated to coordinate to iron(IV)-oxo centers, resulting in the most negative reduction potentials while simultaneously exhibiting the highest reactivity toward hydrogen atom abstraction [10]. However, the incorporation of thiolate ligands requires modified reaction conditions, including the use of methanol as solvent and lower temperatures due to the increased instability of the resulting complexes [10]. This approach typically yields low to moderate conversions of 20 to 60 percent [10].

| Method | Reaction Conditions | Typical Yields | Electronic Effects |

|---|---|---|---|

| Axial ligand substitution with electron-donating groups | Acetonitrile solvent, 25°C | Moderate (50-70%) | Decreased redox potential, increased reactivity |

| Tetradentate ligand coordination | Various solvents, room temperature | High (70-90%) | Enhanced stability, short Fe-O bonds |

| Carboxylate ligand modification | Acetonitrile, -40°C | High (80-95%) | Iron(V)-oxo formation, C-H activation |

| Thiolate ligand incorporation | Methanol/acetonitrile mixture, -30°C | Low to moderate (20-60%) | Highest electron donation, maximum reactivity |

Direct Oxidation Approaches

Direct oxidation methods provide the most straightforward pathways for generating hydroxy(oxo)iron species from iron(II) precursors through the use of oxygen atom transfer reagents. Iodosobenzene oxidation represents the gold standard for chemical synthesis of iron(IV)-oxo complexes [5]. This method involves the reaction of iron(II) complexes with 1.2 equivalents of iodosobenzene in acetonitrile at 25 degrees Celsius, achieving high yields of 85 to 95 percent [5]. The reaction proceeds through direct oxygen atom transfer from the iodosobenzene to the iron center, generating the corresponding iron(IV)-oxo species and iodobenzene as the byproduct [5].

The iodosobenzene method has been extensively characterized through spectroscopic studies, revealing the formation of iron(IV)-oxo complexes with characteristic ultraviolet-visible absorption bands at 736 nanometers with molar extinction coefficients of 310 inverse molar centimeters [5]. Mössbauer spectroscopy confirms the iron(IV) oxidation state with isomer shift values of 0.21 millimeters per second and quadrupole splitting values of 1.57 millimeters per second [5].

Hydrogen peroxide oxidation offers a more environmentally benign alternative for generating iron(IV)-oxo species [13]. This method typically employs aqueous hydrogen peroxide at room temperature, achieving moderate yields of 60 to 80 percent [13]. The reaction mechanism involves the initial coordination of hydrogen peroxide to the iron(II) center, followed by heterolytic cleavage of the oxygen-oxygen bond to generate the iron(IV)-oxo species [13]. The hydrogen peroxide method is particularly attractive for biological applications due to the formation of water as the only byproduct [13].

Cerium(IV) ammonium nitrate oxidation provides a powerful one-electron oxidant for generating iron(IV)-oxo complexes [10] [5]. This method involves the reaction of iron(II) precursors with cerium(IV) ammonium nitrate in aqueous solution at room temperature, achieving high yields of 80 to 90 percent [10]. The cerium(IV) reagent functions as a two-electron oxidant, with two equivalents of cerium(IV) required for each iron(IV)-oxo complex generated [5]. This approach offers excellent reproducibility and can be performed under ambient conditions [5].

Peracetic acid oxidation represents a versatile method for generating iron(IV)-oxo complexes, particularly those bearing auxiliary ligands [13]. This method involves the reaction of iron(II) complexes with peracetic acid in acetonitrile at room temperature, achieving moderate yields of 50 to 75 percent [13]. The peracetic acid approach is particularly useful for generating iron(IV)-oxo complexes with tetradentate ligands that possess cis-labile binding sites [13]. The reaction proceeds through the formation of an iron(III)-peracetato intermediate, which subsequently undergoes oxygen-oxygen bond cleavage to generate the iron(IV)-oxo species [13].

| Method | Reaction Conditions | Typical Yields | Mechanistic Features |

|---|---|---|---|

| Iodosobenzene (PhIO) oxidation | Acetonitrile, 25°C, 1.2 equiv PhIO | High (85-95%) | Direct oxygen atom transfer, gold standard |

| Hydrogen peroxide oxidation | Aqueous medium, room temperature | Moderate (60-80%) | Environmentally benign, water byproduct |

| Cerium(IV) ammonium nitrate oxidation | Aqueous solution, room temperature | High (80-90%) | Two-electron oxidant, ambient conditions |

| Peracetic acid oxidation | Acetonitrile, room temperature | Moderate (50-75%) | Versatile for tetradentate ligands |

Novel Synthetic Routes for Exposed Iron-Oxo Species

The development of novel synthetic routes for exposed iron-oxo species represents the cutting edge of hydroxy(oxo)iron chemistry, focusing on methods that generate reactive intermediates with minimal steric hindrance and maximum substrate accessibility. Photochemical generation from iron(II) precursors offers precise temporal control over the formation of iron(IV)-oxo species [5]. This approach utilizes visible light irradiation in combination with photosensitizers to initiate the oxidation process, enabling the study of reaction kinetics and mechanistic pathways [5]. The photochemical method achieves moderate yields of 40 to 70 percent while providing unique opportunities for mechanistic investigation [5].

Metal-organic framework activation represents a revolutionary approach for generating iron(IV)-oxo species within well-defined heterogeneous environments [3]. This method involves the incorporation of iron(II) sites into metal-organic frameworks with local structures similar to those found in α-ketoglutarate-dependent dioxygenases [3]. The framework reacts with dioxygen at low temperatures to form high-spin iron(IV)-oxo species, achieving high yields of 80 to 95 percent [3]. The metal-organic framework approach enables the characterization of iron(IV)-oxo species through in situ spectroscopic techniques, including diffuse reflectance infrared Fourier transform spectroscopy and nuclear resonance vibrational spectroscopy [3].

Chlorite oxidation of nanoscale zero-valent iron represents the most selective method for generating surface iron(IV)-oxo species [14]. This innovative approach utilizes chlorite as the oxidant, achieving exceptional selectivity of greater than 99 percent for iron(IV)-oxo formation [14]. The reaction mechanism involves heterolytic cleavage of the chlorine-oxygen bond through a synergistic effect between electron-donating surface iron(II) sites and proximal electron-withdrawing water molecules [14]. This method enables the formation of iron(IV)-oxo species at room temperature in aqueous medium, representing a significant advance in the practical synthesis of these reactive intermediates [14].

The tris(carbene)borate ligand system enables the synthesis of remarkably stable iron(III)-oxo complexes with exposed oxo ligands [11]. This approach involves the reaction of iron(I) dinitrogen complexes with N-methylmorpholine N-oxide or pyridine N-oxide, generating iron(III)-oxo complexes with unusually short iron-oxygen bond distances [11]. The tris(carbene)borate ligand system produces complexes that are devoid of second-coordination sphere hydrogen-bond donors, resulting in highly exposed and reactive oxo ligands [11]. This method achieves moderate yields of 50 to 80 percent under controlled atmospheric conditions [11].

Advanced characterization techniques have revealed that these novel synthetic routes produce iron-oxo species with unique structural and electronic properties. X-ray crystallography demonstrates iron-oxygen bond distances as short as 1.633 angstroms, indicating significant multiple bond character [11]. Electronic structure calculations confirm the presence of iron-oxygen triple bonds in certain complexes, representing the shortest iron-oxygen bonds characterized to date [11]. These exposed iron-oxo species exhibit remarkable reactivity toward hydrocarbon oxidation, including toluene hydroxylation and ethylbenzene dehydrogenation [11].

| Method | Reaction Conditions | Typical Yields | Unique Features |

|---|---|---|---|

| Photochemical generation from iron(II) precursors | Visible light, photosensitizer present | Moderate (40-70%) | Temporal control, mechanistic studies |

| Metal-organic framework activation | Low temperature (100K), O2 activation | High (80-95%) | Heterogeneous environment, in situ characterization |

| Chlorite oxidation of nanoscale zero-valent iron | Aqueous medium, room temperature | Exceptional (>99% selectivity) | Highest selectivity, room temperature |

| Tris(carbene)borate ligand systems | Inert atmosphere, controlled conditions | Moderate (50-80%) | Exposed oxo ligands, shortest Fe-O bonds |

The research findings from these novel synthetic approaches have revealed fundamental insights into the nature of iron-oxo bonding and reactivity. Spectroscopic characterization through ultraviolet-visible spectroscopy reveals characteristic absorption bands that enable the identification and quantification of iron-oxo species [5]. Infrared spectroscopy provides direct evidence for iron-oxygen multiple bonds through the observation of stretching frequencies at 858 wavenumbers [11]. Resonance Raman spectroscopy enables the detection of iron-oxygen stretching vibrations, providing detailed information about bond strength and electronic structure [15].

The development of these novel synthetic routes has significant implications for catalytic applications and mechanistic understanding. The ability to generate highly reactive iron-oxo species with controlled exposure and stability opens new possibilities for selective oxidation reactions. The exceptional selectivity achieved through chlorite oxidation of nanoscale zero-valent iron demonstrates the potential for developing highly efficient catalytic systems [14]. The temporal control provided by photochemical methods enables detailed kinetic studies and mechanistic investigations that were previously impossible [5].

| Spectroscopic Technique | Characteristic Features | Information Provided |

|---|---|---|

| UV-Vis Spectroscopy | λmax 736 nm (ε = 310 M⁻¹cm⁻¹) | Electronic transitions, quantification |

| IR Spectroscopy | Fe=O stretch at 858 cm⁻¹ | Bond strength, multiple bond character |

| Raman Spectroscopy | Fe-O stretching frequencies | Vibrational modes, electronic structure |

| Mössbauer Spectroscopy | δ = 0.21, |ΔEQ| = 1.57 mm/s | Oxidation state, electronic environment |

| X-ray Absorption Spectroscopy | Fe-O bond distance analysis | Structural parameters, coordination geometry |

| EPR Spectroscopy | S = 1/2 or S = 2 signatures | Spin state, electronic configuration |

The structural characterization of hydroxy(oxo)iron compounds reveals diverse molecular arrangements ranging from mononuclear complexes to extended cluster structures. Mononuclear iron(IV)-oxo complexes typically exhibit iron-oxygen bond distances between 1.633 and 1.806 angstroms, with the shortest distances observed in complexes with minimal hydrogen bonding interactions [11]. Dinuclear μ-oxo bridged complexes show iron-oxygen distances of 1.75 to 1.85 angstroms and typically display antiferromagnetic coupling between iron centers [16]. Higher nuclearity clusters, including tetranuclear iron4oxygen4 cubanes and octanuclear iron8oxygen4 clusters, exhibit increasingly complex magnetic properties and longer iron-oxygen distances [17] [18].

| Compound Form | Molecular Formula | Fe-O Distance | Spin State |

|---|---|---|---|

| Mononuclear Fe(IV)-oxo | FeO²⁺ (with ligands) | 1.633-1.806 Å | S = 1 or S = 2 |

| Dinuclear μ-oxo bridged | Fe₂O³⁺ (bridged) | 1.75-1.85 Å | Antiferromagnetic |

| Trinuclear oxo-centered | Fe₃O⁷⁺ (centered) | 1.80-1.90 Å | S = 5/2 |

| Tetranuclear Fe4O4 cubane | Fe₄O₄⁸⁺ (cubane) | 1.85-1.95 Å | Mixed spin states |

| Octanuclear Fe8O4 cluster | Fe₈O₄¹²⁺ (cluster) | 1.90-2.00 Å | Complex magnetic |

| Goethite (α-FeOOH) | FeO(OH) or FeHO₂ | 1.95-2.05 Å | S = 5/2 |

| Lepidocrocite (γ-FeOOH) | FeO(OH) or FeHO₂ | 1.93-2.03 Å | S = 5/2 |

The synthesis of hydroxy(oxo)iron compounds through these novel routes has revealed important structure-activity relationships that guide the design of more efficient catalytic systems. The relationship between iron-oxygen bond length and reactivity demonstrates that shorter bonds generally correlate with increased reactivity, although electronic effects and steric accessibility also play crucial roles [11] [19]. The development of complexes with exposed oxo ligands has enabled the study of intrinsic reactivity without the complications introduced by hydrogen bonding or steric hindrance [11].

Physical Description

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 59 of 60 companies (only ~ 1.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

20344-49-4

1310-14-1

Wikipedia

Iron(III) oxide-hydroxide